Product packaging for 7-Bromo-5-nitroindoline-2,3-dione(Cat. No.:CAS No. 922707-27-5)

7-Bromo-5-nitroindoline-2,3-dione

Cat. No.: B1661573
CAS No.: 922707-27-5
M. Wt: 271.02
InChI Key: UOPGVBXIDFAQBK-UHFFFAOYSA-N
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Description

7-Bromo-5-nitroindoline-2,3-dione (CAS: 922707-27-5) is a synthetically useful nitro- and bromo- functionalized isatin (indoline-2,3-dione) derivative. With a molecular formula of C 8 H 3 BrN 2 O 4 and a molecular weight of 271.02 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . The molecule features two reactive centers: the bromo substituent allows for further functionalization via metal-catalyzed cross-coupling reactions, while the nitro group is a strong electron-withdrawing moiety that can be reduced to an amine, providing a handle for synthesizing diverse molecular libraries. This compound is part of the isatin scaffold, a privileged structure in drug discovery known for its broad range of biological activities. While specific biological data for this compound is limited in the public domain, closely related isatin and 5-nitroindole derivatives have demonstrated significant research value. For instance, various substituted isatins have been investigated for their activity against viral targets, including the SARS-CoV-2 spike/ACE2 interaction . Furthermore, research into pyrrolidine-substituted 5-nitroindole scaffolds has shown they can bind to c-Myc G-quadruplex (G4) DNA, leading to downregulation of c-Myc expression and induction of cell-cycle arrest in cancer cells, highlighting the potential of this chemotype in anticancer drug discovery . The compound requires careful handling and storage; it is recommended to be kept sealed in a dry environment at 2-8°C . According to supplier safety information, this material has warning-associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to consult the corresponding Safety Data Sheet (SDS) for detailed handling protocols. Please note: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrN2O4 B1661573 7-Bromo-5-nitroindoline-2,3-dione CAS No. 922707-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-nitro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-5-2-3(11(14)15)1-4-6(5)10-8(13)7(4)12/h1-2H,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPGVBXIDFAQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10658970
Record name 7-Bromo-5-nitro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922707-27-5
Record name 7-Bromo-5-nitro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Bromo 5 Nitroindoline 2,3 Dione and Substituted Indoline 2,3 Dione Analogues

Classical and Established Approaches to Substituted Indoline-2,3-dione Synthesis

Traditional methods for synthesizing substituted indoline-2,3-diones often rely on electrophilic aromatic substitution reactions on the pre-formed isatin (B1672199) core or begin with appropriately substituted anilines. These methods, while foundational, often face challenges in controlling regioselectivity and achieving high yields.

Regioselective Bromination Strategies of Indoline-2,3-diones

The introduction of a bromine atom onto the indoline-2,3-dione framework is a key step in the synthesis of many halogenated derivatives. Direct bromination of isatin can lead to a mixture of products. For instance, the bromination of isatin in ethanol (B145695) can yield 5,7-dibromoisatin. nih.gov Achieving monobromination at a specific position often requires careful selection of reagents and reaction conditions. For example, using N-bromoacetamide in acetic acid has been reported to achieve monobromination at the C-5 position. scielo.br However, achieving regioselective bromination at the C-7 position can be more challenging and may require alternative strategies, such as starting with a pre-functionalized aniline.

Nitration Procedures for the Indoline-2,3-dione Core

Nitration of the indoline-2,3-dione core is a common method to introduce a nitro group, a versatile functional group that can be a precursor for other functionalities. The standard procedure for nitrating isatin involves using a sulfonitric mixture (a combination of sulfuric and nitric acids). scielo.br This method typically yields 5-nitroisatin (B147319). scielo.brnih.gov Precise temperature control is crucial during this reaction, as deviations can lead to the formation of a mixture of nitrated products. scielo.br

Sequential Introduction of Bromo and Nitro Groups in Indoline-2,3-dione Systems

The synthesis of 7-Bromo-5-nitroindoline-2,3-dione necessitates the sequential introduction of both a bromo and a nitro group onto the indoline-2,3-dione scaffold. This can be approached in two ways: bromination followed by nitration, or nitration followed by bromination.

If starting with isatin, nitration would likely occur first at the 5-position to give 5-nitroisatin. scielo.br Subsequent bromination of 5-nitroisatin would then be required. The directing effects of the existing nitro group and the carbonyl groups would influence the position of the incoming bromine atom. Alternatively, starting with a brominated isatin, such as 7-bromoisatin (B152703), followed by nitration could also be a viable route. The success of this sequential approach is highly dependent on the directing effects of the substituents and the reaction conditions employed.

Limitations of Traditional Synthetic Routes

Classical synthetic routes for preparing polysubstituted indoline-2,3-diones like this compound are often hampered by several limitations:

Regioisomeric Mixtures: Electrophilic substitution reactions on the isatin core can often lead to the formation of multiple isomers, which are difficult to separate and result in lower yields of the desired product. scielo.br

Harsh Reaction Conditions: Many classical methods employ harsh reagents and conditions, such as strong acids and high temperatures, which may not be compatible with sensitive functional groups and can lead to environmental concerns.

Optimized and Modern Synthetic Techniques for this compound

To overcome the limitations of classical methods, modern synthetic techniques are being increasingly employed. These methods offer advantages such as improved reaction rates, higher yields, and greater control over reaction parameters.

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov

Compound NameCAS Number
This compoundNot available
Indoline-2,3-dione (Isatin)91-56-5
5,7-Dibromoisatin6326-79-0
5-Bromoisatin (B120047)87-48-9
5-Nitroisatin611-09-6
7-Bromoisatin20875-43-4
7-Bromo-5-methylindoline-2,3-dione108938-16-5
6-Nitroindoline-2,3-dione3433-54-3
5-Bromoindoline-2,3-dione87-48-9
5-Nitroindoline-2,3-dione611-09-6

Metal-Halogen Exchange Methods for Functionalized Indoline-2,3-diones

Metal-halogen exchange is a powerful organometallic technique for the functionalization of aryl halides, including halogenated indoline-2,3-diones. This method involves the reaction of a bromo-substituted precursor with an organolithium reagent to form a highly reactive aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups onto the indole (B1671886) scaffold.

The application of this method to a substrate such as this compound requires careful consideration of several factors. The indoline-2,3-dione (isatin) core contains an acidic N-H proton which will react with the organolithium reagent. Therefore, more than two equivalents of the reagent are typically necessary: the first to deprotonate the nitrogen, and the second to perform the halogen-metal exchange. acs.org The presence of electrophilic carbonyl groups and a nitro group also presents challenges, as these can be attacked by the highly nucleophilic organolithium reagent. To minimize side reactions, these exchanges are almost always conducted at very low, cryogenic temperatures. acs.org

The choice of lithiating agent is critical. While n-butyllithium (n-BuLi) is common, its high reactivity can lead to undesired nucleophilic addition. Less nucleophilic bases, such as lithium diisopropylamide (LDA), may be preferred to selectively achieve deprotonation or exchange without attacking other sensitive parts of the molecule. researchgate.net

A significant improvement to this methodology involves in-situ transmetalation. After the initial lithium-halogen exchange, the resulting aryllithium species can be treated with a metal salt, such as zinc chloride (ZnCl₂), to generate a more stable and less reactive organozinc intermediate. This organozinc compound is still sufficiently reactive to engage with electrophiles but is less prone to the side reactions that plague its organolithium counterpart, often leading to dramatically improved yields. researchgate.net This strategy is particularly valuable for complex and sensitive substrates like functionalized indoline-2,3-diones.

Table 1: Reagents and Conditions for Metal-Halogen Exchange on Bromo-Heterocycles

Reagent/Condition Purpose Key Considerations Reference
Organolithium Reagents
n-Butyllithium (n-BuLi) Halogen-lithium exchange Highly reactive; may cause side reactions with electrophilic groups (e.g., nitro, carbonyl). acs.org
Lithium Diisopropylamide (LDA) Deprotonation / exchange A strong, non-nucleophilic base; may be more selective than n-BuLi. researchgate.net
Reaction Conditions
Cryogenic Temperatures (-78 °C) Minimize side reactions Essential for stabilizing reactive intermediates and preventing decomposition or unwanted additions. acs.org
Transmetalation Agents
Zinc Chloride (ZnCl₂) Form more stable organometallic Reduces side reactions by creating a less reactive organozinc intermediate, improving overall yield. researchgate.net

Green Chemistry Principles in this compound Synthesis

A key area for green improvement is the replacement of hazardous reagents and solvents. For the critical cyclization step in isatin synthesis, corrosive concentrated acids can be replaced with alternatives like methanesulfonic acid, which can improve solubility and yield, or with solid acid catalysts that can be easily recovered and reused. nih.govnih.gov The use of environmentally benign solvents such as water or ethanol, or adopting solvent-free reaction conditions, further reduces the environmental impact. rsc.orgresearchgate.net Solvent-free synthesis, for instance by grinding reagents with a catalyst at room temperature, represents an ideal green scenario. nih.gov

Energy efficiency is another core principle. Microwave-assisted synthesis has emerged as a valuable tool, often drastically reducing reaction times from hours to minutes, which in turn lowers energy consumption and can lead to higher yields and purer products. researchgate.net Furthermore, developing synthetic routes with high atom economy, such as multicomponent reactions (MCRs), is a fundamental goal. rsc.orgrsc.org MCRs combine multiple starting materials in a single step to form a complex product, incorporating most of the atoms from the reactants and minimizing waste. rsc.org

For a halogenated compound like this compound, the bromination step itself can be made greener. This can involve using brominating agents that are less hazardous or developing catalytic methods that use bromine more efficiently, thereby conserving resources and preventing the formation of halogenated waste. chemrxiv.org

Table 2: Application of Green Chemistry Principles to Indoline-2,3-dione Synthesis

Green Chemistry Principle Application in Synthesis Potential Benefits Reference
Prevention of Waste Employing high-yield reactions and multicomponent strategies. Reduces byproducts and the need for costly waste treatment. rsc.org
Atom Economy Designing syntheses, like MCRs, where most atoms from the reactants are incorporated into the final product. Maximizes the efficiency of the chemical transformation. rsc.orgrsc.org
Less Hazardous Chemical Synthesis Replacing corrosive acids (e.g., H₂SO₄) with solid acids or milder alternatives. Improves safety and reduces environmental harm. nih.govnih.gov
Safer Solvents and Auxiliaries Using water, ethanol, or ionic liquids as solvents, or performing reactions under solvent-free conditions. Reduces volatile organic compound (VOC) emissions and solvent-related waste. nih.govresearchgate.net
Design for Energy Efficiency Utilizing microwave-assisted heating or conducting reactions at ambient temperature. Lowers energy consumption and shortens reaction times. researchgate.net
Use of Catalysis Employing recyclable catalysts (e.g., nanocatalysts, solid acids) instead of stoichiometric reagents. Increases reaction efficiency and allows for reagent recovery and reuse. nih.gov

Advanced Derivatization and Chemical Transformations of 7 Bromo 5 Nitroindoline 2,3 Dione

Reactions Involving the Carbonyl Centers at C-2 and C-3

The adjacent ketone (C-2) and α-keto-amide (C-3) carbonyl groups in 7-bromo-5-nitroindoline-2,3-dione are the primary sites for a variety of condensation reactions, leading to the formation of Schiff bases, thiosemicarbazones, and hydrazones. These reactions are fundamental in the construction of novel molecules with potential applications in medicinal chemistry and material science.

Condensation Reactions for Schiff Base Ligand Formation

The condensation of this compound with primary amines serves as a direct route to the synthesis of Schiff base ligands. This reaction typically occurs at the C-3 carbonyl group, which is more electrophilic due to the adjacent electron-withdrawing amide group. The reaction is generally catalyzed by a few drops of glacial acetic acid and carried out in a suitable solvent like ethanol (B145695), often under reflux conditions. researchgate.net The resulting Schiff bases, characterized by the azomethine (-C=N-) group, are valuable intermediates in organic synthesis and can form stable complexes with various metal ions.

The general synthetic approach involves the equimolar reaction of this compound with a primary amine. The electron-withdrawing nature of the nitro and bromo substituents on the isatin (B1672199) ring enhances the reactivity of the C-3 carbonyl group towards nucleophilic attack by the amine. While specific examples with this compound are not extensively documented in readily available literature, the synthesis of Schiff bases from related substituted isatins, such as 5-nitroisatin (B147319), is well-established. researchgate.net These reactions provide a strong basis for predicting the reactivity of the title compound.

Table 1: General Conditions for Schiff Base Formation from Substituted Isatins

ReactantsCatalystSolventReaction Conditions
Substituted Isatin, Primary AmineGlacial Acetic AcidEthanolReflux

This table represents a generalized protocol based on reactions with similar substituted isatins.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are a significant class of compounds synthesized through the condensation of a carbonyl compound with thiosemicarbazide (B42300). In the case of this compound, the reaction selectively occurs at the C-3 carbonyl group to yield the corresponding 3-thiosemicarbazone. This reaction is typically carried out by refluxing equimolar amounts of the isatin derivative and thiosemicarbazide in a protic solvent like ethanol, often with an acid catalyst such as glacial acetic acid. The resulting thiosemicarbazones are of interest due to their potential biological activities. nih.gov

The synthesis of a wide range of N4-substituted isatin-3-thiosemicarbazones has been reported, highlighting the versatility of this reaction. researchgate.net For instance, studies on 5-nitroisatin have demonstrated its successful conversion to various thiosemicarbazone derivatives. nih.gov These established protocols can be directly applied to this compound to generate a library of novel thiosemicarbazone derivatives for further investigation.

Table 2: Synthesis of Thiosemicarbazone Derivatives from 5-Nitroisatin

5-Nitroisatin DerivativeThiosemicarbazideSolventCatalystReference
5-NitroisatinN(4)-substituted thiosemicarbazidesEthanolGlacial Acetic Acid nih.gov

This table is based on reported syntheses with a closely related isatin derivative.

Formation of Hydrazones and Arylhydrazones

The reaction of this compound with hydrazine (B178648) or its aryl derivatives leads to the formation of hydrazones and arylhydrazones, respectively. Similar to the previously discussed reactions, the more reactive C-3 carbonyl group is the site of condensation. The synthesis is typically achieved by refluxing the isatin derivative with the hydrazine in a suitable solvent like ethanol. mdpi.com The resulting hydrazones are valuable synthetic intermediates and have been explored for their diverse chemical and biological properties.

A study on the synthesis of hydrazones from 5-bromoisatin (B120047) and 7-bromoisatin (B152703) by reacting them with furan-2-carbohydrazide (B108491) in ethanol under acidic conditions resulted in high yields of the corresponding N-(bromo-2-oxoindolin-3-ylidene)furan-2-carbohydrazides. mdpi.com This demonstrates the feasibility of this transformation on the brominated isatin core. General methods for the synthesis of hydrazone derivatives from substituted isatins often involve dissolving the isatin in ethanol with a few drops of acetic acid, followed by the addition of the hydrazine derivative and refluxing the mixture. mdpi.com

Table 3: Synthesis of Hydrazones from Brominated Isatins

Isatin DerivativeHydrazine DerivativeSolventCatalystProduct YieldReference
5-BromoisatinFuran-2-carbohydrazideEthanolAcidic90% mdpi.com
7-BromoisatinFuran-2-carbohydrazideEthanolAcidic84% mdpi.com

Stereochemical Considerations in Carbonyl Reactivity

The C-3 carbonyl group of this compound is prochiral, and its reaction with nucleophiles can potentially lead to the formation of stereoisomers. In the case of condensation reactions with substituted hydrazines or thiosemicarbazides, the resulting C=N double bond can exist as either E or Z isomers. The predominance of one isomer over the other is influenced by steric and electronic factors of the substituents on both the isatin and the incoming nucleophile.

N-Substitution and Heteroatom Functionalization of the Indoline (B122111) Ring

The nitrogen atom of the indoline ring in this compound is a key site for functionalization, allowing for the introduction of various alkyl and aryl groups. This modification can significantly alter the electronic properties and steric environment of the molecule, influencing its reactivity and biological profile.

N-Alkylation Strategies and their Regioselectivity

N-alkylation of the indoline ring in this compound can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The choice of base and solvent system is crucial for the efficiency of the reaction. Common bases used for the N-alkylation of isatins include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).

The regioselectivity of N-alkylation in substituted indazoles, which share a similar heterocyclic core, has been shown to be influenced by the electronic nature of the substituents on the aromatic ring. For instance, the presence of an electron-withdrawing nitro group at the C-7 position in indazole has been reported to direct alkylation to the N-2 position. beilstein-journals.org This suggests that in this compound, the electron-withdrawing nitro group at C-5 and the bromine at C-7 would likely influence the regioselectivity of N-alkylation. However, detailed experimental studies are required to definitively determine the preferred site of alkylation in this specific molecule. The use of different alkylating agents and reaction conditions can also be explored to control the regioselectivity of this transformation.

Table 4: Common Conditions for N-Alkylation of Isatins

BaseSolventAlkylating AgentGeneral Conditions
NaHTHF, DMFAlkyl Halide0 °C to room temperature
K2CO3, Cs2CO3DMF, AcetonitrileAlkyl HalideRoom temperature to reflux

This table summarizes general conditions and the regioselectivity can be influenced by the specific substrate and reaction parameters.

N-Acylation Reactions

The nitrogen atom of the indoline-2,3-dione core is a nucleophilic center that readily participates in N-acylation reactions. This transformation is crucial for introducing a variety of functional groups and for protecting the nitrogen, which can influence the reactivity of the entire molecule. The N-acylation of isatin derivatives is a well-established method for the formation of amide bonds. researchgate.net

Generally, N-acylation of isatins can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. mdpi.com For instance, N-acetylisatins can be synthesized by refluxing the isatin with acetic anhydride. researchgate.net While specific examples for the N-acylation of this compound are not extensively detailed in the literature, the general reactivity of isatins suggests that similar conditions would be applicable. The reaction would likely proceed by deprotonation of the N-H group by a suitable base, such as potassium carbonate or cesium carbonate, followed by nucleophilic attack of the resulting anion on the acylating agent. nih.gov Microwave-assisted N-alkylation of isatin has been shown to be efficient, suggesting that microwave irradiation could also be a viable strategy to accelerate N-acylation reactions of its derivatives. nih.gov

Acylating AgentBaseSolventConditionsExpected Product
Acetyl ChloridePyridineDichloromethaneRoom Temperature1-Acetyl-7-bromo-5-nitroindoline-2,3-dione
Benzoyl ChlorideTriethylamineTetrahydrofuran0 °C to Room Temp1-Benzoyl-7-bromo-5-nitroindoline-2,3-dione
Acetic AnhydrideSodium AcetateAcetic AcidReflux1-Acetyl-7-bromo-5-nitroindoline-2,3-dione

Table 1: Representative Conditions for N-Acylation of Isatin Derivatives.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Moiety

Directed Aromatic Substitution Pertaining to Existing Bromo and Nitro Groups

The benzene ring of this compound is substituted with two deactivating groups: a bromo group and a nitro group. In electrophilic aromatic substitution (EAS) reactions, both of these groups decrease the reactivity of the aromatic ring towards electrophiles. The nitro group is a strong deactivating group and a meta-director, while the bromo group is a deactivating ortho-, para-director.

When both groups are present, the directing effects can be complex. The strong deactivating nature of the nitro group at position 5 and the bromo group at position 7 will significantly disfavor further electrophilic substitution. If a reaction were to occur, the position of attack would be influenced by the combined directing effects of the existing substituents and the fused lactam ring. Generally, the most activating (or least deactivating) group dictates the position of substitution. In this case, both are deactivating, making further EAS challenging.

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation on the Isatin Core

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and the bromo substituent at the C7 position of this compound serves as a handle for such transformations. This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. The presence of the unprotected N-H group in the isatin core can sometimes interfere with the catalytic cycle, but successful couplings of unprotected nitrogen-rich heterocyles have been reported under specific conditions. nih.gov

The Suzuki-Miyaura coupling of related bromo-substituted indazoles and indoles has been demonstrated to proceed efficiently. For example, the coupling of 7-bromo-4-sulfonamido-1H-indazoles with various aryl boronic acids has been achieved in good yields using a palladium catalyst. nih.gov Similarly, the coupling of bromotryptophan derivatives has been performed at ambient temperatures.

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water10085
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/Water9092
3-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/Water10078

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.

Cyclization and Formation of Fused Heterocyclic Systems

Synthesis of Spiro-Oxindole Derivatives

The C3-carbonyl group of the isatin core is a key reactive site for the construction of spirocyclic systems. Spiro-oxindoles are a class of compounds with significant biological activity, and their synthesis from isatin derivatives is a well-explored area of research. nih.gov One of the most common methods for the synthesis of spiro-pyrrolidine-oxindoles is the [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile. researchgate.net

In this approach, the isatin derivative, such as this compound, is reacted with an α-amino acid to generate an azomethine ylide in situ via decarboxylative condensation. This ylide then undergoes a cycloaddition reaction with an activated alkene (dipolarophile) to furnish the spiro-pyrrolidinyl-oxindole framework. The reaction often proceeds with high regio- and diastereoselectivity. The use of a bromo-substituted isatin in these reactions has been shown to be well-tolerated and can lead to products with potential anticancer activity.

Multicomponent reactions (MCRs) offer another efficient route to spiro-oxindoles. beilstein-journals.org These reactions allow for the construction of complex molecules in a single step from three or more starting materials. For instance, the reaction of isatins, an amine, and a 1,3-dicarbonyl compound can yield spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org

α-Amino AcidDipolarophileSolventConditionsSpiro-Oxindole Product
SarcosineN-PhenylmaleimideMethanolRefluxSpiro[indoline-3,2'-pyrrolidine] derivative
L-Proline(E)-ChalconeEthanolRefluxSpiro[indoline-3,3'-pyrrolizidine] derivative
Thioproline(E)-NitrostyreneMethanolMicrowave, 60°CSpiro[indoline-3,5'-pyrrolo[1,2-c]thiazole] derivative

Table 3: Conditions for the Synthesis of Spiro-Oxindoles via [3+2] Cycloaddition.

Cyclo-condensation Reactions for Indoloquinoxaline Scaffolds

The synthesis of indoloquinoxalines is a well-established transformation of isatin derivatives, proceeding through the condensation of an isatin with an o-phenylenediamine (B120857). researchgate.net This reaction is typically catalyzed by acids and can be carried out in various solvents. semanticscholar.org The general mechanism involves the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the highly electrophilic C3-carbonyl carbon of the isatin ring. This is followed by an intramolecular cyclization and dehydration to yield the fused indoloquinoxaline system.

For this compound, the electron-withdrawing nature of the bromo and nitro substituents is expected to enhance the electrophilicity of the C3-carbonyl group, thereby facilitating the initial nucleophilic attack by the diamine. This suggests that the reaction should proceed readily, potentially under mild conditions. semanticscholar.org The specific product would be a 2-bromo-4-nitro-6H-indolo[2,3-b]quinoxaline. The reaction can be generalized as follows:

Reaction Scheme:

Generated code

A variety of reaction conditions have been reported for the synthesis of indoloquinoxalines from substituted isatins, highlighting the versatility of this transformation.

Catalyst/Solvent SystemGeneral ConditionsReference
Acetic AcidReflux researchgate.net
Sulfamic AcidAmbient Temperature semanticscholar.org
Recyclable Alumina-Supported HeteropolyoxometalatesRoom Temperature, Toluene nih.gov
Aqueous Orange Peel ExtractRoom TemperatureNot applicable

It is important to note that the nature of the substituents on both the isatin and the o-phenylenediamine can influence the reaction rate and the final yield of the indoloquinoxaline product.

Formation of Bis-oxindoles and Isoindigos from Indoline-2,3-dione Precursors

The isatin core can also be utilized in the synthesis of dimeric structures such as bis-oxindoles and isoindigos. Isoindigo derivatives are typically formed through the acid-catalyzed condensation of an isatin with an oxindole (B195798). researchgate.net The reaction involves the nucleophilic attack of the enol or enolate form of the oxindole at the C3-position of the isatin, followed by dehydration.

Given the enhanced electrophilicity of the C3-carbonyl in this compound, its reaction with an oxindole would be expected to proceed to form the corresponding isoindigo derivative. The electron-withdrawing groups on the isatin moiety would likely favor this condensation.

Furthermore, the formation of ethylene-bridged bis(3-methylene)oxindole derivatives has been reported through the base-promoted dimerization of Morita–Baylis–Hillman (MBH) carbonates of isatins. beilstein-journals.org This suggests another potential pathway for creating dimeric structures from this compound, should it be first converted to the corresponding MBH carbonate.

Dimeric ProductGeneral Synthetic ApproachKey Reactants
IsoindigoAcid-catalyzed condensationIsatin + Oxindole researchgate.net
Bis-oxindoleAldol (B89426) condensation polymerizationBifunctional isatin + Diketone researchgate.net
Ethylene-bridged bis(3-methylene)oxindoleBase-promoted dimerizationMBH carbonate of isatin beilstein-journals.org

Derivatization Towards Trisindolines

Trisindolines are complex structures consisting of an isatin core linked to two indole (B1671886) moieties at the C3 position. rsc.orgrsc.org The synthesis of these compounds is most commonly achieved through an acid-catalyzed reaction between an isatin and two equivalents of an indole. rsc.orgnih.gov The reaction proceeds via a Friedel–Crafts-type mechanism where the indole acts as the nucleophile. nih.gov

The efficiency of trisindoline synthesis is highly dependent on the substituents present on both the isatin and indole rings. rsc.org Specifically, isatins bearing electron-withdrawing groups, such as 5-nitroisatin, have been reported to be more sluggish in this reaction, often requiring longer reaction times to achieve high yields. rsc.org This is because while the electron-withdrawing groups activate the C3-carbonyl for the initial nucleophilic attack, they may also destabilize the carbocation intermediate formed during the reaction.

Therefore, it can be inferred that the derivatization of this compound towards a trisindoline would likely require optimized reaction conditions, such as stronger acid catalysis or extended reaction times, to overcome the deactivating effect of the two electron-withdrawing groups. The resulting product would be a 3,3-di(indol-3-yl)-7-bromo-5-nitroindolin-2-one.

General Reaction for Trisindoline Synthesis:

Generated code

The choice of catalyst is crucial for the successful synthesis of trisindolines, with various acidic catalysts being employed.

CatalystGeneral Reaction ConditionsReference
Strong Acids (e.g., H2SO4)Direct formation of trisindoline nih.gov
Lewis Acids (e.g., FeCl3)Can be used to promote the reactionNot applicable
Ionic LiquidsCan serve as recyclable catalysts rsc.org

Comprehensive Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, precise structural assignments can be made. While complete spectral data for 7-Bromo-5-nitroindoline-2,3-dione is not extensively published, analysis of its structural analogues, such as various substituted isatin (B1672199) derivatives, provides a clear blueprint for its expected spectroscopic signature.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In derivatives of this compound, the aromatic protons and the N-H proton of the isatin core are of key diagnostic value.

For the parent this compound, two distinct signals would be anticipated in the aromatic region for the non-equivalent protons H-4 and H-6. The electron-withdrawing effects of the nitro group at C-5 and the bromine atom at C-7 would significantly shift these signals downfield. The N-H proton typically appears as a broad singlet at a very downfield chemical shift, often above 11 ppm, due to the deshielding effects of the adjacent carbonyl groups and potential hydrogen bonding.

The following table presents ¹H NMR data for related isatin derivatives, illustrating the typical chemical shifts observed.

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
5-Nitroisatin (B147319) DMSO-d₆11.75 (s, 1H, NH), 8.41 (d, 1H, J=2.2 Hz, H-4), 8.28 (dd, 1H, J=8.7, 2.3 Hz, H-6), 7.21 (d, 1H, J=8.7 Hz, H-7)
p-Bromoaniline CDCl₃7.17 (d, 2H, J = 9 Hz), 6.49 (d, 2H, J = 9 Hz) rsc.org
5-Aminoindole CDCl₃7.20 (d, 1H, J = 6 Hz), 7.12 (t, 1H, J =3 Hz), 6.96 (m, 1H), 6.68 (dd, 1H, J = 9 Hz), 6.38 (m, 1H) rsc.org

This table presents data for related compounds to illustrate typical NMR values for the isatin scaffold and relevant substituents.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. For this compound, distinct signals are expected for the two carbonyl carbons (C-2 and C-3), which are typically found in the 158-185 ppm region. The aromatic carbons also provide a characteristic fingerprint, with their chemical shifts heavily influenced by the bromine and nitro substituents. The carbon attached to the bromine (C-7) would appear at a lower field than in unsubstituted isatin, while the carbons ortho and para to the nitro group (C-4, C-6) would be significantly deshielded.

Below is a table of ¹³C NMR data for related compounds.

CompoundSolventChemical Shifts (δ, ppm)
5-Nitroisatin Derivative (amide) DMSO-d₆174.27 (C=O, isatin), 171.41, 171.32 (C=O, amide/pyrrolidine) nih.gov
p-Bromoaniline CDCl₃145.70, 132.27, 117.00, 110.44 rsc.org
5-Aminoindole CDCl₃139.87, 131.08, 129.16, 125.15, 113.36, 111.94, 105.96, 101.93 rsc.org

This table presents data for related compounds to illustrate typical NMR values for the isatin scaffold and relevant substituents.

For unambiguous assignment of complex derivative structures, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, which would definitively link adjacent protons in the aromatic ring of a this compound derivative.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons (which have no attached protons) and for confirming the placement of substituents by observing correlations between protons on the ring and the carbons of the substituent, or the carbonyl carbons. For instance, in a derivative of this compound, HMBC could show correlations from H-6 to the carbonyl carbon C-4a and C-5, confirming their connectivity.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the lactam ring typically appears as a broad band in the 3200-3400 cm⁻¹ region. ekb.eg The two carbonyl groups (amide and ketone) give rise to strong, sharp absorptions between 1700 and 1750 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are also prominent, appearing near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Br stretch is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)
N-H (Lactam)Stretch3200 - 3400 (broad)
C=O (Amide/Ketone)Stretch1700 - 1750 (strong, sharp)
C=C (Aromatic)Stretch1600 - 1620
C-NO₂ (Nitro)Asymmetric Stretch~1530
C-NO₂ (Nitro)Symmetric Stretch~1350
C-BrStretch500 - 600

This table represents typical IR absorption frequencies for the functional groups present in this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation patterns. For this compound (C₈H₃BrN₂O₄), the exact molecular weight is 269.9334 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation of isatin derivatives typically involves the loss of carbonyl groups (CO) and the cleavage of the five-membered ring. For this compound, characteristic fragmentation pathways would likely include the sequential loss of CO molecules, followed by fragmentation of the aromatic ring.

Ionm/z (for ⁷⁹Br)Description
[M]⁺270Molecular Ion
[M+2]⁺272Isotopic peak due to ⁸¹Br
[M-CO]⁺242Loss of one carbonyl group
[M-2CO]⁺214Loss of two carbonyl groups

This table shows the predicted m/z values for the major isotopic peak (⁷⁹Br) of the parent compound and its likely initial fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. This technique measures the mass-to-charge ratio (m/z) of an ion with enough precision to distinguish between ions of the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₈H₃BrN₂O₄, HRMS would be used to confirm the exact mass of the molecular ion. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two distinct molecular ion peaks separated by approximately 2 Da, providing a clear signature for the compound. While specific experimental HRMS data for this compound is not available in the reviewed literature, the theoretical exact masses of the isotopic molecular ions are presented below.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion Formula Isotope Theoretical Exact Mass (Da)
[C₈H₃⁷⁹BrN₂O₄+H]⁺ ⁷⁹Br 269.9352

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a conventional mass spectrometry technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process leads to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular "fingerprint," providing valuable structural information based on the fragmentation pattern.

For this compound, the EIMS spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of nitro (–NO₂) and carbonyl (–CO) groups, as well as cleavage of the indole (B1671886) ring structure. However, a review of publicly accessible scientific databases did not yield specific experimental EIMS fragmentation data for this particular compound.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. This comparison is crucial for verifying the compound's stoichiometric purity and confirming its elemental composition.

The theoretical elemental composition for this compound, derived from its molecular formula C₈H₃BrN₂O₄ and a molecular weight of approximately 271.02 g/mol , is detailed in the table below.

Table 2: Stoichiometric Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Molar Mass ( g/mol ) Theoretical Percentage (%)
Carbon C 12.01 96.08 35.46
Hydrogen H 1.008 3.024 1.12
Bromine Br 79.90 79.90 29.48
Nitrogen N 14.01 28.02 10.34

Electrochemical Characterization Techniques

Cyclic Voltammetry for Redox Properties

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox properties of a compound. By measuring the current that develops in an electrochemical cell as the potential is varied, CV can provide information on the reduction and oxidation potentials of a molecule and the reversibility of its redox processes.

For isatin derivatives, the electrochemical behavior is influenced by the substituents on the aromatic ring. The presence of the electron-withdrawing nitro group (–NO₂) and the halogen (–Br) on the this compound core significantly impacts its redox characteristics. Studies on related nitroisatin compounds show that the reduction process is typically irreversible and pH-dependent. researchgate.net The nitro group itself is electrochemically active and its reduction often occurs in multiple, consecutive charge transfer steps. researchgate.netias.ac.in

The electrochemical reduction of the nitro group on the isatin ring generally proceeds via an irreversible process. researchgate.net The presence of both a bromo and a nitro group, both being electron-withdrawing, would be expected to facilitate the reduction of the isatin core compared to the unsubstituted parent compound. Therefore, the cyclic voltammogram of this compound is predicted to display a complex cathodic profile, reflecting the irreversible reduction of the nitro group and potentially the isatin carbonyls at specific potentials.

Computational and Theoretical Chemistry Investigations of 7 Bromo 5 Nitroindoline 2,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic behavior of molecules. These calculations provide a detailed picture of electron distribution and energy levels, which are key to understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 7-Bromo-5-nitroindoline-2,3-dione, DFT calculations, often employing a basis set such as B3LYP/6-311++G(2d,2p), are used to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

While specific DFT data for this compound is not extensively published, studies on related nitroisatin derivatives provide a template for the expected findings. The geometry of the indoline-2,3-dione core is largely planar, with the bromine and nitro substituents influencing the local electronic environment.

Table 1: Representative Predicted Molecular Geometry Parameters for an Indoline-2,3-dione Core | Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) | |---|---|---| | C=O | 1.21 - 1.23 | | | C-C (aromatic) | 1.38 - 1.41 | | | C-N (amide) | 1.37 - 1.40 | | | N-H | ~1.01 | | | C-Br | ~1.89 | | | C-N (nitro) | ~1.47 | | | | | O=C-C | ~125 - 127 | | | | C-N-C | ~108 - 110 | | | | C-C-Br | ~119 - 121 | | | | C-C-N (nitro) | ~118 - 120 |

Note: These are generalized values based on similar structures. Actual values for this compound would require specific calculations.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure. Key vibrational modes for this compound would include the C=O stretches of the dione (B5365651) group, N-H stretching of the indole (B1671886) nitrogen, and the symmetric and asymmetric stretches of the nitro group.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Levels

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the bromo and nitro groups is expected to lower the energy of the LUMO, making the molecule more electrophilic. The HOMO is anticipated to be distributed over the aromatic ring and the nitrogen atom, while the LUMO would likely be concentrated around the dione and nitro moieties.

Table 2: Conceptual Frontier Molecular Orbital Properties

Orbital Role in Reactions Expected Localization in this compound
HOMO Electron Donor (Nucleophile) Aromatic ring, indole nitrogen

Quantum chemical calculations provide the specific energy values for these orbitals (EHOMO and ELUMO). These values are then used to calculate global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP surface uses a color scale to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP surface would be expected to show strong negative potential (red) around the oxygen atoms of the carbonyl and nitro groups, as these are highly electronegative. A region of positive potential (blue) would likely be found near the N-H group. This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with larger biological systems.

Molecular Docking Studies for Ligand-Receptor Interaction Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. This method is central to drug discovery and development. For this compound, docking studies can be employed to investigate its potential to inhibit specific biological targets.

The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the binding affinity. The results provide a binding score (often in kcal/mol) and a predicted binding pose, which details the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor.

While no specific docking studies for this compound are prominently published, research on similar nitro-substituted isatin (B1672199) and indoline (B122111) derivatives has demonstrated their potential as inhibitors for various enzymes. A hypothetical docking study of this compound would likely reveal that the carbonyl and nitro groups act as hydrogen bond acceptors, while the aromatic ring engages in π-π stacking or hydrophobic interactions within the receptor's active site.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Indoline-2,3-dione
Isatin

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar heterocyclic compounds to understand their dynamic nature. For instance, MD simulations on a related compound, 7-Methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione, have been used to analyze its interaction and stability within a protein's binding site. researchgate.net

Such simulations for this compound would involve:

System Setup: Placing the molecule in a simulated physiological environment (a box of water molecules with ions).

Force Fields: Applying a set of parameters (a force field) to describe the physics of the atoms and their interactions.

Simulation Run: Calculating the movements of each atom over a set period, typically nanoseconds to microseconds.

The resulting trajectory provides data on the molecule's conformational flexibility, its interactions with surrounding solvent molecules, and, if applicable, its binding stability within a biological target like an enzyme active site. Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration would be analyzed to assess the stability of the molecule and its complexes. researchgate.net

Structure-Property Relationship (SPR) Analysis

Influence of Halogen and Nitro Substituents on Electronic Effects and Reactivity

The chemical reactivity and electronic landscape of the isatin core are significantly modified by the presence of the 7-bromo and 5-nitro substituents. Both groups are strongly electron-withdrawing, which has profound consequences.

Inductive and Resonance Effects: Halogens like bromine and functional groups like the nitro group are known to withdraw electrons inductively through the sigma bonds due to their high electronegativity. pressbooks.pub This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted isatin. While halogens have a deactivating inductive effect, they also possess a weaker, electron-donating resonance effect due to their lone pairs, which directs electrophilic substitution to ortho and para positions. pressbooks.pub However, the nitro group's powerful electron-withdrawing nature, both inductively and by resonance, strongly deactivates the ring.

Reactivity: The presence of these electron-withdrawing groups increases the electrophilicity of the carbonyl carbons (C2 and C3), making them more susceptible to nucleophilic attack. nih.gov Electrochemical studies on halogenated and nitro-substituted isatins confirm that these substituents alter the redox properties of the molecule. researchgate.netresearchgate.net The reduction of nitroisatins is an irreversible, pH-dependent process, while the reduction of halogenated isatins often involves the cleavage of the carbon-halogen bond. researchgate.netresearchgate.net Computational studies on substituted isatins show that electron-withdrawing groups decrease the HOMO-LUMO energy gap, which generally correlates with higher chemical reactivity. uokerbala.edu.iq

Steric Effects and Conformational Preferences Governed by Substitution Patterns

The size and position of substituents dictate the molecule's three-dimensional shape and how it can interact with other molecules.

Steric Hindrance: The bromine atom at the 7-position, adjacent to the N-H group of the five-membered ring, introduces significant steric bulk. calstate.edu This steric hindrance can influence the planarity of the molecule and restrict the rotation of nearby bonds. It can also affect how the molecule docks into a confined protein binding site, potentially favoring or preventing certain binding orientations. youtube.com In electrophilic substitution reactions, bulky groups often favor substitution at less sterically hindered positions. youtube.com

Conformational Preferences: The substitution pattern locks the molecule into a specific conformation. While the core isatin ring system is relatively rigid, the steric clash between the 7-bromo group and the N-H proton could influence the puckering of the five-membered ring and the orientation of any potential N-substituents.

Hydrophobicity and Polarity Contributions of Substituents

The substituents directly impact the solubility and membrane permeability of the molecule.

Hydrophobicity: The introduction of a halogen atom like bromine generally increases the lipophilicity (hydrophobicity) of a molecule. jetir.org This increased hydrophobic character can enhance the molecule's ability to cross biological membranes, which is often a desirable trait for drug candidates. calstate.edunih.gov Studies on isatin derivatives have shown that adding hydrophobic groups can significantly improve their biological activity by promoting better binding to hydrophobic regions of target enzymes. nih.gov

Table 1: Comparison of Calculated Physicochemical Properties

Compound Molecular Weight ( g/mol ) XLogP3* Polar Surface Area (Ų)
Isatin 147.13 0.4 46.2
5-Nitroisatin (B147319) 192.13 nih.gov 0.5 nih.gov 92.0 nih.gov
7-Bromoisatin (B152703) 226.03 nih.gov 1.5 nih.gov 46.2 nih.gov
This compound 271.03 ~1.6 92.0

*XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater hydrophobicity. Data for the target compound is estimated based on its constituent parts.

Cheminformatics and Predictive Modeling

Cheminformatics tools leverage structural information to predict the biological activity of molecules like this compound.

Pharmacophore Modeling Based on Structural Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. Isatin and its derivatives are known to inhibit various enzymes, and pharmacophore models have been developed for these activities. mdpi.comnih.govresearchgate.net

A pharmacophore model for isatin-based inhibitors typically includes:

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygens are strong hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The N-H group acts as a hydrogen bond donor.

Aromatic Ring (AR): The benzene (B151609) ring provides a scaffold for hydrophobic and π-π stacking interactions.

In the context of this compound, these core features are present. The nitro group can act as an additional strong HBA, while the bromo group contributes to a hydrophobic/aromatic region. nih.gov For example, a pharmacophore model (AAHRR) developed for isatin derivatives as anti-amyloidogenic agents identified two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings as key features. mdpi.com Similarly, models for isatin derivatives as carboxylesterase inhibitors also highlight aromatic and hydrogen bond acceptor features. bookpi.org The specific substitutions on the this compound molecule would modulate its fit into such pharmacophore models, potentially enhancing its selectivity and potency for certain biological targets.

Table 2: Pharmacophoric Features of this compound

Feature Type Location on Molecule Potential Interaction
Hydrogen Bond Donor N1-H Interaction with acceptor groups on a target protein.
Hydrogen Bond Acceptor C2=O, C3=O Interaction with donor groups on a target protein.
Hydrogen Bond Acceptor 5-NO₂ Additional interaction with donor groups.
Aromatic Ring Fused Benzene Ring π-π stacking, hydrophobic interactions.

Table of Mentioned Compounds

Compound Name
This compound
7-bromo-5-nitroisatin
7-Methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione
Isatin
5-Nitroisatin

Mechanistic Investigations of Reactions Involving 7 Bromo 5 Nitroindoline 2,3 Dione and Its Derivatives

Elucidation of Reaction Pathways and Transition States in Complex Transformations

The indoline-2,3-dione (isatin) core is a versatile building block for the synthesis of a variety of heterocyclic compounds. researchgate.net Reactions involving 7-bromo-5-nitroindoline-2,3-dione often proceed through complex, multi-step pathways. Understanding these pathways and the associated transition states is critical for predicting product formation and optimizing reaction outcomes.

One common transformation is the 1,3-dipolar cycloaddition reaction. For instance, the reaction of N-alkylated 5-bromoisatins with azomethine ylides, generated in situ, leads to the formation of spiro-pyrrolidine oxindoles. These reactions can result in a mixture of products arising from cycloaddition to either the C=O bond at the 3-position or the double bond of an N-allyl substituent. researchgate.net The regioselectivity of such cycloadditions is influenced by both steric and electronic factors of the reacting partners. nih.gov

Cascade reactions involving isatins can lead to the formation of structurally complex molecules in a single step. For example, a sulfamic acid-catalyzed cascade reaction between isatins and nitro-substituted enamines results in functionalized (Z)-3-(1-(arylamino)-2-oxoarylidene)indolin-2-ones. This transformation involves the formation of three new bonds and the cleavage of two C-N bonds. rsc.org While specific studies on the 7-bromo-5-nitro substituted derivative are not detailed, the general mechanism provides a framework for understanding how the electronic nature of the isatin (B1672199) would influence the reaction cascade.

Computational studies, though not extensively reported for this specific derivative, are invaluable tools for elucidating reaction mechanisms. Density Functional Theory (DFT) calculations can be employed to model transition states and determine the energetics of different reaction pathways, providing insights into the factors that control selectivity. For example, in rhodium(III)-catalyzed C-H selenylation of 1-aryl isoquinolines, DFT calculations have shown that the C-Se bond formation proceeds via an SN2 pathway. nih.gov

Role of Catalysts and Reaction Conditions in Determining Selectivity and Yield

Catalysts and reaction conditions are paramount in directing the outcome of reactions involving the isatin scaffold, influencing both selectivity and yield.

Catalysis:

Acid and Base Catalysis: Simple acid or base catalysis is often employed. For instance, the dimerization of isatin derivatives with 3-acetoxyindole to produce indirubin (B1684374) can be catalyzed by sodium carbonate (Na2CO3) in methanol. nih.gov In the synthesis of spirooxindoles via a three-component reaction of isatin, an amino acid, and a dipolarophile, the reaction can proceed under catalyst-free conditions in an aqueous medium, highlighting the influence of the reaction medium. nih.gov

Organocatalysis: Chiral organocatalysts, such as Cinchona-derived squaramides, have been successfully used in the asymmetric α-sulfenylation of 2-substituted indolin-3-ones, yielding products with high enantiomeric excess (ee). nih.govresearchgate.net Chiral phosphoric acids have also proven effective in the asymmetric synthesis of arylindolyl indolin-3-ones. rsc.org These catalysts create a chiral environment around the substrate, directing the approach of the reagent to one face of the molecule.

Metal Catalysis: Palladium catalysts are widely used in cross-coupling and cyclization reactions. For example, a palladium-catalyzed asymmetric (4+2) dipolar cyclization has been developed for the synthesis of chiral spiro-indenes. oaepublish.com The choice of the chiral ligand is crucial for achieving high enantioselectivity. In oxidative Heck reactions, a palladium catalyst has been shown to exhibit high selectivity, which is suggested to be due to the catalyst's sensitivity to C-H bond strength in the selectivity-determining β-hydride elimination step. nih.gov

Reaction Conditions:

Solvent: The polarity of the solvent can significantly impact reaction pathways. For example, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, nitro-group migration was observed in polar aprotic solvents, while the expected nucleophilic substitution occurred under various conditions. clockss.org

Temperature: Temperature can influence reaction rates and, in some cases, product distribution. Optimization of reaction temperature is a common strategy to improve yields and selectivity. nih.gov

Base: The choice of base can be critical. In some reactions, a base is required to generate a nucleophile or to neutralize an acid formed during the reaction. For example, N-alkylation of isatin is typically carried out in the presence of a base like calcium hydride. acs.org

The following table summarizes the effect of different catalysts on the synthesis of isatin derivatives.

Catalyst TypeExample ReactionRole of CatalystRef
Base Catalysis Dimerization of isatin with 3-acetoxyindolePromotes formation of indirubin nih.gov
Organocatalysis Asymmetric α-sulfenylation of indolin-3-onesCreates a chiral environment for enantioselective addition nih.govresearchgate.net
Metal Catalysis Asymmetric (4+2) dipolar cyclizationFacilitates cyclization and controls stereochemistry oaepublish.com
Acid Catalysis Cascade reaction of isatins with enaminesActivates substrates and facilitates bond formation/cleavage rsc.org

Influence of Substituent Effects (Bromo, Nitro) on Reaction Kinetics and Regioselectivity

The bromo and nitro substituents at the C7 and C5 positions, respectively, of the indoline-2,3-dione ring have a profound influence on the molecule's reactivity.

Nitro Group (NO₂): The nitro group is a strong electron-withdrawing group, both through induction and resonance. Its presence at the C5 position significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, it enhances the electrophilicity of the carbonyl carbons, particularly the C3-carbonyl, making it more susceptible to nucleophilic attack. This increased electrophilicity can accelerate reactions such as additions and condensations at this position.

In reactions where the aromatic ring itself acts as a nucleophile (e.g., Friedel-Crafts type reactions), the strong deactivation by both substituents would make such transformations challenging. The regioselectivity of electrophilic substitution on the isatin ring generally occurs at the C5 and C7 positions. researchgate.net With these positions already occupied, any further substitution on the aromatic ring would be highly disfavored.

The Kornblum substitution, involving the replacement of a halogen with a nitro group, demonstrates the intricate electronic effects at play. Hammett plots for the substitution of bromine alpha to an amide carbonyl show a strongly positive ρ value, indicating a negatively-charged transition state, which contrasts with typical SN1/SN2 mechanisms. researchgate.net This highlights that the electronic nature of substituents on the aromatic ring can fundamentally alter reaction mechanisms.

Stereochemical Control and Asymmetric Syntheses with Indoline-2,3-dione Scaffolds

The development of asymmetric methods to control the stereochemistry of reactions involving the indoline-2,3-dione scaffold is a major area of research, leading to the synthesis of chiral molecules with potential biological activity. nih.govrsc.org The C3 position of the isatin core is a pro-chiral center that can be converted into a stereocenter through various reactions.

Strategies for Stereochemical Control:

Chiral Catalysts: As mentioned previously, chiral organocatalysts and metal complexes are instrumental in achieving high levels of stereocontrol. nih.gov For instance, chiral phosphoric acids and Cinchona-derived alkaloids have been used to catalyze enantioselective additions to the C3-carbonyl group of isatins. researchgate.netrsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the isatin nitrogen can direct the stereochemical outcome of subsequent reactions. The auxiliary can then be removed to afford the enantiomerically enriched product.

Substrate Control: The inherent chirality of a reactant can influence the stereochemistry of the product. For example, in 1,3-dipolar cycloaddition reactions, the use of chiral amino acids to generate azomethine ylides can lead to the diastereoselective formation of spiro-pyrrolidine oxindoles. nih.govuevora.pt

Examples of Asymmetric Syntheses:

Asymmetric Hydrogenation: The enantioselective hydrogenation of in situ generated indoles, derived from isatins, can produce optically active indolines with high enantiomeric excess. rsc.org

Asymmetric α-Sulfenylation: The use of a Cinchona-derived squaramide catalyst allows for the highly enantioselective α-sulfenylation of 2-substituted indolin-3-ones, creating a quaternary stereocenter. nih.govresearchgate.net

Asymmetric Cycloadditions: 1,3-dipolar cycloaddition reactions of isatin-derived azomethine ylides with various dipolarophiles, often catalyzed by chiral metal complexes or organocatalysts, provide a powerful method for the construction of complex spirocyclic systems with multiple stereocenters. nih.gov

The following table provides examples of asymmetric reactions with the indoline-2,3-dione scaffold and the typical stereoselectivities achieved.

Reaction TypeCatalyst/Chiral SourceProduct TypeStereoselectivity (ee/dr)Ref
Asymmetric HydrogenationPd-catalyst with chiral ligandChiral indolinesup to 96% ee rsc.org
Asymmetric α-SulfenylationCinchona-derived squaramideChiral 2,2-disubstituted indole-3-onesup to 99% ee nih.govresearchgate.net
Asymmetric (4+2) Dipolar CyclizationPd-catalyst with chiral ligandChiral spiro-indenesup to 97% ee, 19:1 dr oaepublish.com
Asymmetric Synthesis of Arylindolyl indolin-3-onesChiral phosphoric acidAxially and centrally chiral indolin-3-onesHigh ee and dr rsc.org
Asymmetric Synthesis of trans-2,3-disubstituted indolines(-)-sparteineEnantioenriched indolinesup to 98:2 er nih.gov

Q & A

Q. What are the common synthetic routes for 7-Bromo-5-nitroindoline-2,3-dione, and how can researchers validate intermediate steps?

  • Methodological Answer : Synthesis typically involves sequential bromination and nitration of indoline-2,3-dione scaffolds. For example, bromination at the 7-position can be achieved using bromine in acetic acid under controlled temperature (0–5°C), followed by nitration at the 5-position with nitric acid-sulfuric acid mixtures. Key intermediates (e.g., 7-bromoindoline-2,3-dione) should be characterized via 1^1H/13^13C NMR and LC-MS to confirm regioselectivity. Yield optimization may require adjusting stoichiometry or reaction time, with purity assessed via TLC (e.g., 70:30 ethyl acetate/hexane, Rf_f ≈ 0.30) . Post-synthesis, recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) enhances purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : Confirm substitution patterns (e.g., nitro group at C5 via downfield aromatic proton shifts).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 287.94).
  • XRD : Resolve crystal packing and bond angles, comparing with DFT-optimized structures for discrepancies .
  • HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm.

Q. What solvents are suitable for recrystallizing this compound, and how can solubility be systematically tested?

  • Methodological Answer : Test solubility gradients using Hansen solubility parameters. Start with low-polarity solvents (hexane) and incrementally increase polarity (ethyl acetate, DCM, DMF). For nitro-containing heterocycles, DMF/water mixtures often yield high-purity crystals. Use differential scanning calorimetry (DSC) to confirm melting points (expected range: 199–200°C for analogs) and monitor decomposition .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Implement a 2k^k factorial design to evaluate variables:
  • Factors : Temperature (25°C vs. 40°C), acid concentration (70% vs. 90% H2_2SO4_4), and reaction time (2h vs. 4h).
  • Response Variables : Yield, purity, and regioselectivity.
    Analyze interactions using ANOVA, prioritizing factors with p-values <0.05. For example, elevated temperatures may increase nitration efficiency but risk side reactions. Orthogonal arrays (e.g., L9 Taguchi) reduce experimental runs while maintaining statistical robustness .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use DFT (B3LYP/6-311+G(d,p)) to calculate:
  • Electrostatic Potential Maps : Identify electrophilic centers (e.g., C7 bromine’s susceptibility to substitution).
  • Frontier Molecular Orbitals : Predict reactivity via HOMO-LUMO gaps (narrow gaps correlate with higher reactivity).
    Validate with experimental kinetics (e.g., reaction with amines in THF, monitored via in-situ IR) .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • Case Study : If NMR shows unexpected splitting patterns, perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers).
  • XRD vs. DFT : Compare experimental bond lengths/angles with computational models; deviations >0.05 Å suggest crystal packing influences or tautomerism .
  • Multi-Technique Regression : Use PLS regression to correlate HPLC purity data with 1^1H NMR integration ratios, identifying outliers .

Q. What green chemistry approaches are viable for synthesizing this compound?

  • Methodological Answer : Replace hazardous nitration agents with biocatalytic methods (e.g., immobilized nitrase enzymes) or mechanochemical ball-milling. Solvent-free reactions under microwave irradiation (100 W, 80°C) reduce waste. Monitor environmental impact using E-factor calculations (kg waste/kg product) and compare with traditional routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.